molecular formula C11H7N3O3 B2973375 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011367-09-1

5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2973375
CAS No.: 1011367-09-1
M. Wt: 229.195
InChI Key: HZEZJZUERGODAR-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring fused to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable pyrazolone derivative with a furan derivative, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid include its potential use as a bioactive molecule. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry: In industry, the compound can be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism by which 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may differ in the substituents attached to the pyrazolo ring.

  • Furan derivatives: Compounds containing furan rings can have varying substituents and functional groups.

Uniqueness: 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid stands out due to its specific combination of the furan and pyrazolo[1,5-a]pyrimidine rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-11(16)8-6-7(9-2-1-5-17-9)13-10-3-4-12-14(8)10/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEZJZUERGODAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=CC=NN3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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